![molecular formula C11H14N4O B1269465 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine CAS No. 842964-23-2](/img/structure/B1269465.png)
7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
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Overview
Description
“7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine” is a chemical compound with the molecular formula C11H14N4O . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The molecular weight of “7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine” is 218.26 . It is a solid at room temperature .Scientific Research Applications
Drug Synthesis and Discovery
This compound serves as a building block in the synthesis of various drugs. Its piperidine moiety is a common feature in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents . The versatility of this compound allows for the exploration of novel pharmacophores in drug design.
Biological Activity Studies
The biological activity of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is of significant interest. It is used in studies to understand its interaction with biological receptors and potential as a therapeutic agent . Its role in protein-membrane interactions and enzyme activity is also a key area of research .
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool to study protein functions and interactions. Its ability to bind with proteins and influence their activity makes it valuable for understanding complex biological processes .
Anticancer Research
Piperidine derivatives, including 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine , are being investigated for their anticancer properties. Research focuses on their ability to inhibit cancer cell growth and metastasis .
Antimicrobial and Antiviral Applications
The compound’s potential antimicrobial and antiviral effects are explored through the synthesis of derivatives that target specific pathogens. Its role in the development of broad-spectrum antiviral agents is particularly noteworthy .
Neuropharmacology
In the field of neuropharmacology, the compound is studied for its effects on the central nervous system. It may serve as a lead compound for the development of drugs targeting neurological disorders .
Fluorescent Probing
Derivatives of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine are used as fluorescent probes in biological imaging. They help in visualizing cellular components and understanding cellular processes .
Pharmacokinetics and Drug Metabolism
The compound is also important in the study of drug metabolism and pharmacokinetics. Its structural properties can influence the absorption, distribution, metabolism, and excretion (ADME) of potential drugs .
Safety And Hazards
properties
IUPAC Name |
4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNPOSGMLWWFOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C3=NON=C23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360258 |
Source
|
Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
CAS RN |
842964-23-2 |
Source
|
Record name | 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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